2-(2-bromo-4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
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Overview
Description
2-(2-bromo-4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is a synthetic organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide typically involves the following steps:
Preparation of 2-bromo-4-methylphenol: This can be achieved by bromination of 4-methylphenol using bromine in the presence of a suitable solvent.
Formation of 2-bromo-4-methylphenoxyacetic acid: The 2-bromo-4-methylphenol is then reacted with chloroacetic acid in the presence of a base to form the phenoxyacetic acid derivative.
Synthesis of 3-phenyl-1,2,4-oxadiazole: This involves the reaction of benzonitrile with hydroxylamine hydrochloride to form the oxadiazole ring.
Coupling Reaction: Finally, the 2-bromo-4-methylphenoxyacetic acid is coupled with the 3-phenyl-1,2,4-oxadiazole derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The phenoxy and oxadiazole moieties can undergo oxidation and reduction reactions, respectively.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized derivatives of the phenoxy and oxadiazole groups.
Reduction Products: Reduced forms of the oxadiazole moiety.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide involves its interaction with specific molecular targets. The bromo-substituted phenoxy group and the oxadiazole moiety may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-(2-((4-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate
- 2-bromo-1-(4-methylsulfonyl)phenylethanone
- 4-bromo-2-(2-((3-methylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate
Uniqueness
2-(2-bromo-4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is unique due to the presence of both a bromo-substituted phenoxy group and an oxadiazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H16BrN3O3 |
---|---|
Molecular Weight |
402.2 g/mol |
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide |
InChI |
InChI=1S/C18H16BrN3O3/c1-12-7-8-15(14(19)9-12)24-11-16(23)20-10-17-21-18(22-25-17)13-5-3-2-4-6-13/h2-9H,10-11H2,1H3,(H,20,23) |
InChI Key |
RPTVOZBCMGUONG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NCC2=NC(=NO2)C3=CC=CC=C3)Br |
Origin of Product |
United States |
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